

Technical Guide: Spectral Analysis of 4-(Prop-2-yn-1-yloxy)benzaldehyde

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Compound of Interest

Compound Name:	4-(Prop-2-yn-1-yloxy)benzaldehyde
Cat. No.:	B1271209

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the versatile organic compound **4-(Prop-2-yn-1-yloxy)benzaldehyde**. This compound, featuring a terminal alkyne and an aldehyde functional group, serves as a valuable building block in various synthetic applications, including click chemistry, materials science, and the development of novel pharmaceutical agents. This document compiles available spectral data (NMR, IR, and MS) and detailed experimental protocols to facilitate its use in research and development.

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for **4-(Prop-2-yn-1-yloxy)benzaldehyde**.

Table 1: ^1H NMR Spectral Data[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.86	s	-	1H	Ar-CHO
7.83-7.81	d	8.4	2H	Ar-H (ortho to CHO)
7.07-7.05	d	8.4	2H	Ar-H (ortho to OCH ₂)
4.75	s	-	2H	O-CH ₂ -C≡CH
2.57	s	-	1H	-C≡CH

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Note: At the time of this publication, experimental ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **4-(Prop-2-yn-1-yloxy)benzaldehyde** were not explicitly available in the reviewed literature. However, a synthetic procedure has noted that infrared and mass spectroscopic analysis confirmed the structure of the compound.

Experimental Protocols

The following section details the synthetic procedure for **4-(Prop-2-yn-1-yloxy)benzaldehyde** and the general methodology for acquiring the cited NMR data.

Synthesis of **4-(Prop-2-yn-1-yloxy)benzaldehyde**[1][2]

This procedure follows a Williamson ether synthesis methodology.

Materials:

- 4-hydroxybenzaldehyde
- Propargyl bromide (3-bromopropyne)
- Potassium carbonate (K₂CO₃)

- Acetone
- Dichloromethane (CH_2Cl_2)
- Magnesium sulfate (MgSO_4)
- Petroleum ether
- Ethyl acetate (EtOAc)

Procedure:

- To a 100 mL round-bottom flask, add 4-hydroxybenzaldehyde (20 mmol, 2.44 g), potassium carbonate (20 mmol, 2.76 g), and acetone (30 mL).[1]
- Add propargyl bromide (20 mmol, 1.49 mL) to the mixture.[1]
- Reflux the reaction mixture for 8 hours.[1]
- After cooling to room temperature, extract the mixture twice with dichloromethane.[1]
- Dry the combined organic layers over magnesium sulfate.[1]
- Concentrate the solution by rotary evaporation.[1]
- Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (5:1) as the eluent to yield the product.[1]

NMR Spectroscopy Protocol[1]

Instrumentation:

- Bruker-DRX-400 spectrometer

Sample Preparation:

- The purified compound was dissolved in deuterated chloroform (CDCl_3).

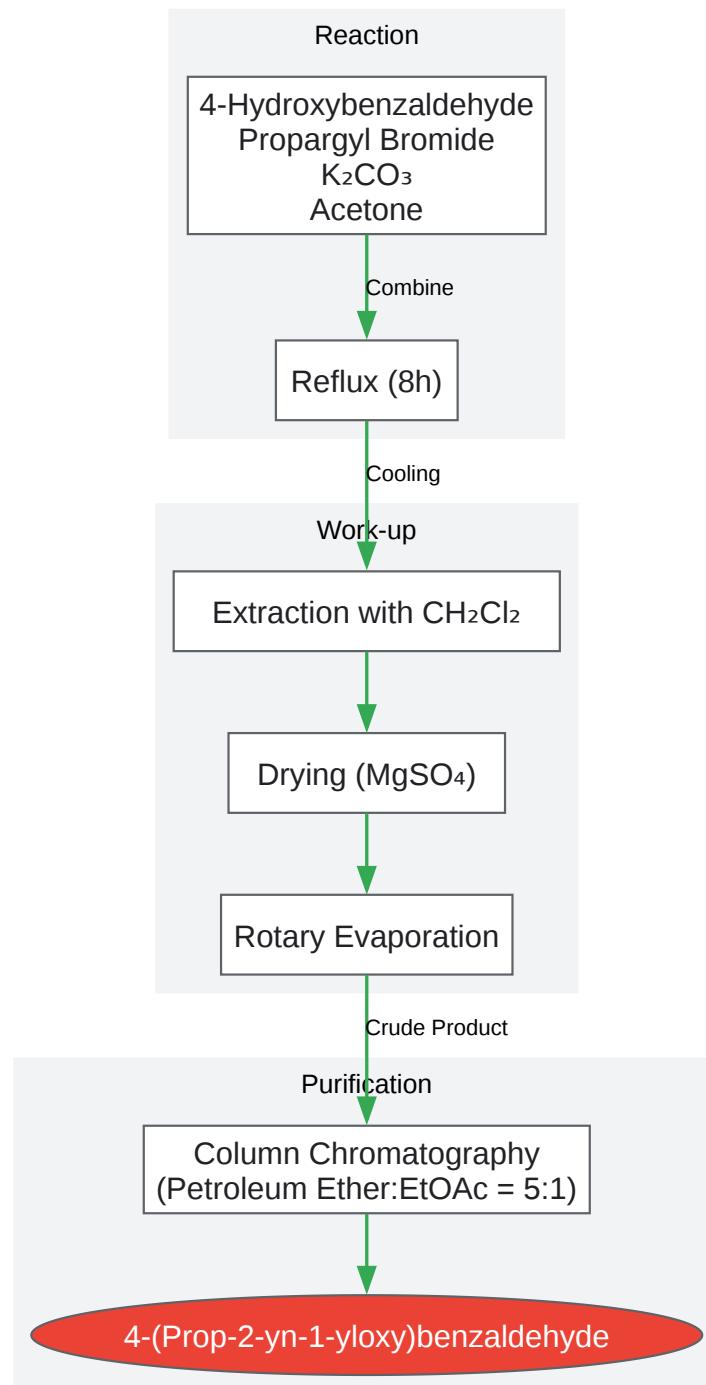
Data Acquisition:

- ^1H NMR spectra were recorded at a frequency of 400 MHz.[\[1\]](#)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **4-(Prop-2-yn-1-yloxy)benzaldehyde**.

Synthesis of 4-(Prop-2-yn-1-yloxy)benzaldehyde

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Caption: Synthetic workflow for **4-(Prop-2-yn-1-yloxy)benzaldehyde**.

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References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 4-(Prop-2-yn-1-yloxy)benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1271209#4-prop-2-yn-1-yloxy-benzaldehyde-spectral-data-nmr-ir-ms>

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